beta-Yohimbine
Overview
Description
Beta-Yohimbine is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe and the South American tree Aspidosperma quebracho-blanco . It is known for its pharmacological properties, particularly as an alpha-2-adrenergic receptor antagonist . This compound has been used in various research projects and has applications in veterinary medicine, particularly for reversing sedation in animals .
Mechanism of Action
Target of Action
Beta-Yohimbine, also known as Amsonine, is an indole alkaloid . Its primary targets are the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound functions as an alpha-2-adrenergic blocker . It inhibits the function of alpha-2-adrenergic receptors, leading to increased activity of the sympathetic (adrenergic) nervous system and decreased activity of the parasympathetic (cholinergic) nervous system . This results in various physiological changes, including increased heart rate and blood pressure .
Biochemical Pathways
This compound’s action on alpha-2-adrenergic receptors affects several biochemical pathways. It has been reported to inhibit the proliferation, migration, and neointimal formation of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF) stimulation by suppressing the phospholipase C-gamma 1 pathway . Furthermore, it exerts an anti-inflammatory effect partly by modulating the MAPK pathway .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its good oral bioavailability and a high distribution volume . It is metabolized extensively in the liver, with a significant percentage of the drug remaining unaltered . Its elimination half-life is between 0.25-2.5 hours , and it is excreted primarily in the urine . The clearance of this compound is highly variable and is influenced by the cytochrome P450 (CYP) 2D6 genotype .
Result of Action
The blockade of alpha-2-adrenergic receptors by this compound leads to various molecular and cellular effects. It increases parasympathetic (cholinergic) activity and decreases sympathetic (adrenergic) activity . This can result in increased penile inflow, decreased penile outflow, or both, which is linked to male sexual performance . It also has a mild anti-diuretic action, likely via stimulation of the hypothalamic center and release of posterior pituitary hormone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antiplasmodial activity against the Chloroquine-resistant Fc M29-Cameroon strain is influenced by the concentration of Chloroquine
Biochemical Analysis
Biochemical Properties
Beta-Yohimbine interacts with various enzymes and proteins. It primarily acts on the alpha-2-adrenergic receptors in the body . Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration . This compound’s peripheral autonomic nervous system effect is to increase parasympathetic (cholinergic) and decrease sympathetic (adrenergic) activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly reduce the lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression compared to LPS-control samples . It also influences cell function by modulating the MAPK pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It blocks presynaptic alpha-2 adrenergic receptors . It also enhances the sympathetic outflow from the central nervous system and increases the release of catecholamine from the peripheral sympathetic nerve terminals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in the in-vitro model . It also has a half-life of approximately 36 minutes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to have therapeutic effects against LPS-induced myocarditis in rat models when administered at doses of 2.5, 5, and 10 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to alleviate oxidative stress and reduce elevated concentrations of sulfate probably by the induction of TST expression .
Transport and Distribution
It is known that it primarily acts on the alpha-2-adrenergic receptors, suggesting that it may be transported and distributed via pathways involving these receptors .
Subcellular Localization
Given its interaction with alpha-2-adrenergic receptors, it is likely that it is localized in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Yohimbine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the alkaloid from the bark of Pausinystalia johimbe or Aspidosperma quebracho-blanco using solvents like methanol or ethanol . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The bark is first ground into a fine powder, which is then subjected to solvent extraction. The crude extract is further purified using column chromatography and crystallization techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Yohimbine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds .
Scientific Research Applications
Beta-Yohimbine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Rauwolscine
- Corynanthine
- Ajmalicine
Properties
IUPAC Name |
methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-MQPLHJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319089 | |
Record name | beta-Yohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-84-8 | |
Record name | β-Yohimbine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Yohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Yohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-YOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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